2-Amino-2-butanol

CAS No.:

Cat. No.: VC13971250

Molecular Formula: C4H11NO

Molecular Weight: 89.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H11NO |

|---|---|

| Molecular Weight | 89.14 g/mol |

| IUPAC Name | 2-aminobutan-2-ol |

| Standard InChI | InChI=1S/C4H11NO/c1-3-4(2,5)6/h6H,3,5H2,1-2H3 |

| Standard InChI Key | VKPHHYUEMRNFSX-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(N)O |

Introduction

Chemical Identity and Structural Analysis

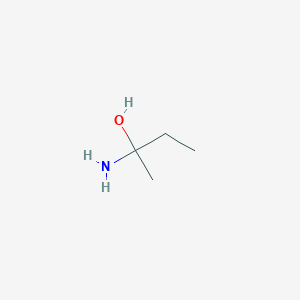

2-Amino-2-butanol (C₄H₁₁NO) features a hydroxyl (-OH) and amino (-NH₂) group bonded to the second carbon of a four-carbon chain (Figure 1). Its stereochemistry allows for two enantiomers due to the chiral center at C2, though racemic mixtures are more common in synthetic preparations.

Molecular Properties

The positional isomerism between the 1- and 2-butanol derivatives significantly impacts reactivity. The α-amino alcohol structure in 2-amino-2-butanol creates a 1,2-aminol arrangement, which may facilitate chelation effects absent in the 1-butanol analog .

Synthesis Pathways

While no published protocols explicitly describe 2-amino-2-butanol synthesis, analogous methods for secondary amino alcohols suggest viable routes:

Nucleophilic Ring-Opening of Epoxides

Epoxide substrates like 2,3-epoxybutane could react with ammonia under controlled conditions:

This method typically requires catalysts (e.g., Lewis acids) to improve regioselectivity .

Reductive Amination of Ketones

Methyl ethyl ketone (MEK) serves as a plausible precursor:

Palladium or nickel catalysts at 50–100°C and 5–20 bar H₂ pressure are commonly employed .

Reaction Kinetics and Mechanistic Considerations

Although kinetic data for CO₂ absorption by 2-amino-2-butanol remains unpublished, studies on 2-amino-1-butanol provide a framework for analysis :

CO₂ Absorption Mechanism

The zwitterion mechanism dominates in primary amines:

For secondary amines like 2-amino-2-butanol, the termolecular pathway may prevail due to steric hindrance:

Predicted rate constants (293–313 K) would likely fall between those of monoethanolamine (MEA) and diethanolamine (DEA) based on pKa correlations .

Industrial Applications and Limitations

Pharmaceutical Intermediate Use

The geminal diol-amine structure enables complexation with metal ions, making it a candidate for:

-

Chiral ligands in asymmetric catalysis

-

Prodrug formulations requiring pH-sensitive release

| Parameter | Estimated Value |

|---|---|

| LD50 (oral, rat) | 2000–4000 mg/kg |

| Flash point | 110–120°C |

| Autoignition temp. | >300°C |

Handling should follow general amino alcohol precautions:

-

Use NIOSH-approved respirators at >50 ppm exposure

-

Store under nitrogen to prevent carbamate formation

Future Research Directions

Critical knowledge gaps include:

-

Stereoselective synthesis methods for enantiopure 2-amino-2-butanol

-

Thermodynamic property measurements (ΔfH°, S°) via calorimetry

-

CO₂ absorption isotherms under industrial conditions (40–120°C)

Collaborative efforts between computational chemists and process engineers could accelerate development, leveraging molecular dynamics simulations to predict solvent performance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume